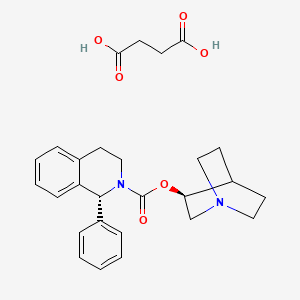

(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate

Description

(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate (CAS: 862207-71-4) is a stereospecific succinate salt of a quinuclidine-dihydroisoquinoline carboxylate derivative. Its molecular formula is C27H32N2O6, with a molecular weight of 480.55 g/mol and a LogP value of 3.68, indicating moderate lipophilicity . The compound features a 3,4-dihydroisoquinoline core linked to an (R)-configured quinuclidin-3-yl ester group, stabilized by succinic acid. It is structurally related to solifenacin succinate (a muscarinic acetylcholine receptor M3 antagonist used for overactive bladder) but differs in stereochemistry, making it a critical intermediate or impurity in solifenacin synthesis .

Properties

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-HLUKFBSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate, commonly referred to in the context of its role as a solifenacin derivative, exhibits significant biological activity primarily as a muscarinic receptor antagonist. This compound is particularly relevant in the treatment of overactive bladder conditions and other urinary disorders due to its anticholinergic properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C27H32N2O6

- Molecular Weight : 480.55 g/mol

- CAS Number : 242478-38-2

The structural formula can be represented as follows:

(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate functions primarily as a muscarinic M3 receptor antagonist . By blocking these receptors, the compound inhibits the action of acetylcholine, leading to decreased bladder contraction and reduced symptoms associated with overactive bladder, such as urgency and frequency of urination .

Pharmacokinetics

Research indicates that solifenacin, the active form derived from this compound, demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Half-life : Approximately 45 to 68 hours, allowing for once-daily dosing.

The pharmacokinetics of solifenacin succinate have been well-studied, showing effective plasma concentrations that correlate with therapeutic outcomes .

Clinical Applications

The primary clinical application of (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate is in the management of:

- Overactive Bladder (OAB) : It significantly reduces urinary urgency and frequency.

Case Studies

- Clinical Trials : A multi-center trial involving patients with OAB demonstrated that solifenacin resulted in a statistically significant reduction in daily micturition episodes compared to placebo .

- Long-term Efficacy : A longitudinal study showed sustained efficacy and tolerability over a 12-month period in patients treated with solifenacin for OAB symptoms .

Side Effects

Common side effects associated with the use of this compound include:

- Dry mouth

- Constipation

- Blurred vision

These side effects are generally mild to moderate and can be managed through dosage adjustments or symptomatic treatment.

Comparative Analysis

To illustrate the biological activity and pharmacological profile of (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate compared to other anticholinergic agents, a summary table is provided below.

| Compound Name | Mechanism | Indication | Common Side Effects |

|---|---|---|---|

| (S)-Quinuclidin-3-yl (R)-solifenacin | M3 receptor antagonist | Overactive Bladder | Dry mouth, constipation |

| Oxybutynin | M3 receptor antagonist | Overactive Bladder | Dry mouth, dizziness |

| Tolterodine | M3 receptor antagonist | Overactive Bladder | Dry mouth, headache |

Scientific Research Applications

Pharmacological Uses

(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticholinergic Activity : The compound exhibits anticholinergic properties, making it beneficial for treating conditions like overactive bladder and other disorders characterized by excessive cholinergic activity. Its mechanism involves selective inhibition of muscarinic acetylcholine receptors, which helps alleviate symptoms associated with these conditions .

Neurological Applications : Research indicates potential applications in neurological disorders due to its ability to modulate neurotransmitter systems. The quinuclidine structure may enhance its efficacy in targeting central nervous system pathways .

Analytical Method Development

The compound is also utilized in the development of analytical methods for quality control and validation processes in pharmaceutical formulations. Its distinct chemical properties allow for precise identification and quantification using techniques such as high-performance liquid chromatography (HPLC) .

Research and Development

In research settings, (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate serves as a reference standard in studies aimed at understanding the pharmacokinetics and pharmacodynamics of related compounds. This aids in the optimization of drug design and formulation strategies .

Case Study 1: Anticholinergic Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of various quinuclidine derivatives, including (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate. The results indicated that this compound demonstrated significant potency against muscarinic receptors compared to other analogs, suggesting its potential as a lead compound for developing new anticholinergic drugs .

Case Study 2: Quality Control Applications

In a quality control context, researchers employed this compound as a standard for validating HPLC methods used in the analysis of solifenacin formulations. The study highlighted its stability and reproducibility as a standard reference material, reinforcing its importance in pharmaceutical quality assurance processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Targets

- Key Differences :

Impurities in Solifenacin Production

- Analytical Challenges :

Physicochemical Properties

| Property | Target Compound | Solifenacin Succinate | Ethyl Ester Intermediate |

|---|---|---|---|

| Molecular Weight (g/mol) | 480.55 | 480.55 | 307.38 |

| LogP | 3.68 | 3.50 | 2.90 |

| Water Solubility | Moderate | High (due to succinate) | Low (ethyl ester) |

- Succinate Counterion Impact: Enhances solubility compared to non-ionic esters, critical for bioavailability in APIs .

Stereochemical Considerations

The target compound’s (S)-quinuclidinyl and (R)-dihydroisoquinoline configuration contrasts with solifenacin’s (3R,1S)-stereochemistry. This stereospecificity dictates binding affinity to muscarinic receptors; incorrect configurations reduce potency or generate inactive impurities .

Preparation Methods

Cyclization to Form Diastereomeric Mixture

- The synthesis begins with the reaction of (R)-quinuclidin-3-yl phenethylcarbamate with benzaldehyde in the presence of an acid catalyst (e.g., sulfuric acid, acetic acid, methanesulfonic acid, Lewis acids like boron trifluoride or titanium(IV) chloride).

- This reaction is typically controlled at temperatures between 0 and 40°C, preferably 25-30°C.

- The cyclization yields a diastereomeric mixture of (S,R)- and (R,R)-quinuclidinyl 1-phenyl-3,4-dihydroisoquinoline-2-carboxylate in approximately a 1:1 ratio (45-55% each).

Esterification and Carbamate Formation

- (R)-quinuclidin-3-ol is reacted with bis-(4-dinitrophenyl) carbonate in solvents such as dimethylformamide or pyridine under nitrogen atmosphere at 25-30°C, forming a reactive carbonate intermediate.

- This intermediate is then reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline to yield the diastereomeric mixture of solifenacin free base.

Resolution through Diastereomeric Crystallization

- The diastereomeric mixture is subjected to fractional crystallization using pharmaceutically acceptable acids such as succinic acid, oxalic acid, or sulfuric acid.

- Suitable solvents for crystallization include ketones (acetone, methyl ethyl ketone), esters (ethyl acetate), alcohols (ethanol, isopropanol), and ethers (diethyl ether, diisopropylether).

- The mixture is dissolved in the solvent at elevated temperature, then cooled to 10-30°C, often seeded with the desired diastereomer salt to induce selective crystallization.

- This step enriches the (S)-enantiomer with chiral purity often exceeding 99.9% and high HPLC purity (above 99.9%).

Salt Formation

- The pure solifenacin free base is dissolved in acetone or ethanol and treated with succinic acid at 25-30°C.

- The resulting solifenacin succinate precipitates as a white crystalline solid, which is filtered, washed, and dried under vacuum to yield the final pharmaceutical salt.

Alternative Catalytic Method

- A novel method employs Zn(OTf)2 as a Lewis acid catalyst to facilitate the coupling of (S)-1-phenyl-3,4-dihydroisoquinoline-2-carbonyl chloride with (R)-quinuclidin-3-ol.

- This environmentally benign protocol avoids hazardous reagents and strong bases, improving yield and operational simplicity.

- The free base obtained is then converted to the succinate salt by reaction with succinic acid.

| Step | Conditions | Solvents/Acids Used | Notes |

|---|---|---|---|

| Cyclization | 0–40°C (preferably 25–30°C) | Sulfuric acid, acetic acid, Lewis acids | Yields ~1:1 diastereomeric mixture |

| Carbonate formation | 25–30°C, nitrogen atmosphere | Dimethylformamide, pyridine | Bis-(4-dinitrophenyl) carbonate as reagent |

| Esterification | 25–30°C | Same as above | Reaction monitored by HPLC |

| Diastereomeric crystallization | 10–30°C, cooling after dissolution | Acetone, ethanol, diisopropylether, etc. | Seeding improves selectivity |

| Salt formation | 25–30°C | Acetone, ethanol + succinic acid | Yields white crystalline solifenacin succinate |

| Catalytic method | Room temp to 95–100°C for coupling | Zn(OTf)2 catalyst, THF, DMF | High yield, environmentally benign |

- The overall yield of solifenacin succinate via these methods ranges from 60% to 80%, depending on solvent and process optimization.

- Chiral purity of the final product typically exceeds 99.9%, essential for pharmaceutical efficacy.

- HPLC purity is consistently above 98% in intermediate steps and above 99.9% in the final salt form.

- The preparation of solifenacin succinate is well-established through cyclization of quinuclidinyl carbamates and benzaldehyde derivatives, followed by diastereomeric resolution.

- The use of bis-(4-dinitrophenyl) carbonate avoids hazardous reagents like phosgene, improving safety.

- Diastereomeric crystallization using succinic acid is the preferred method for enantiomeric enrichment.

- Recent advances include Zn(OTf)2-catalyzed coupling that offers a greener, more efficient synthesis route.

- Optimization of solvents and temperatures in each step is critical for maximizing yield and purity.

- Recovery and recycling of by-products like nitrophenol and solvents enhance process sustainability.

The preparation of (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate (solifenacin succinate) involves multi-step synthesis combining carbamate formation, cyclization, and diastereomeric resolution. The process benefits from controlled reaction conditions, careful choice of solvents and acids, and innovative catalytic methods to achieve high purity and yield suitable for pharmaceutical applications. These methods are supported by extensive patent literature and peer-reviewed research, ensuring robust, scalable, and commercially viable production.

Q & A

Q. What are the standard synthetic routes for (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate?

The compound is synthesized via a condensation reaction between (1S)-alkyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate (C1–C4 alkyl) and 3-(R)-quinuclidol, catalyzed by a non-nucleophilic base (e.g., DABCO or DMAP). Key steps include:

- Activation of the carboxylate group using carbonyl chloride intermediates.

- Stereochemical control via chiral resolution or enantioselective catalysis.

- Final salt formation with succinic acid to improve stability.

Critical parameters: reaction temperature (20–50°C), solvent (DMF or dichloromethane), and catalyst concentration (1–5 mol%) .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving stereochemistry and confirming crystal packing .

- HPLC : Reverse-phase methods (C18 column, 0.1% TFA in acetonitrile/water) for quantifying impurities (e.g., EP Impurity H) .

- NMR : 1H/13C NMR for verifying stereochemical integrity (e.g., quinuclidine ring protons at δ 3.2–3.8 ppm) .

- Mass spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 405.2) .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Dry, ventilated area in corrosion-resistant containers; avoid sunlight and moisture .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yield and enantiomeric purity during synthesis?

- Design of Experiments (DOE) : Screen variables like solvent polarity (DMF vs. THF), base strength (DBU vs. K2CO3), and temperature gradients.

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers and assess optical purity.

- Kinetic resolution : Employ enzymes (e.g., lipases) for selective ester hydrolysis to enhance enantiomeric excess (ee > 99%) .

Q. How to resolve contradictions in receptor binding affinity data across studies?

- Comparative analysis : Cross-validate results with structural analogs (e.g., solifenacin derivatives) listed in pharmacological databases (Table 1).

- Molecular docking : Use software like AutoDock Vina to model interactions with muscarinic receptors (e.g., M3 subtype).

- In vitro assays : Perform competitive binding studies with radiolabeled ligands (e.g., [3H]-NMS) to calculate Ki values under standardized conditions .

Q. Table 1. Receptor binding affinity of structural analogs

| Compound Name | CAS Number | Similarity Score | Key Receptor Target |

|---|---|---|---|

| 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one HCl | 2044705-27-1 | 0.84 | mAChR |

| 2-(Pyridin-3-ylmethyl)quinuclidin-3-one | 273748-51-9 | 0.75 | nAChR |

Q. How to mitigate environmental risks during disposal of this compound?

- Biodegradation studies : Assess aquatic toxicity using Daphnia magna or algae models (EC50 < 1 mg/L indicates high hazard).

- Advanced oxidation processes (AOPs) : Treat waste with UV/H2O2 to degrade persistent isoquinoline moieties.

- Waste segregation : Follow EPA guidelines for hazardous organic salts (RCRA code D001) .

Q. How to address discrepancies in crystallographic data refinement?

- Cross-validation : Refine data using multiple software (e.g., Olex2 and Phenix) to compare R-factors.

- Twinned data analysis : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.

- High-resolution validation : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve ambiguous electron density .

Notes

- Data Contradictions : Prioritize peer-reviewed studies over preprint repositories for binding affinity or toxicity data.

- Methodological Rigor : Validate analytical methods per ICH Q2(R1) guidelines for linearity, accuracy, and precision .

- Ethical Compliance : Adhere to institutional protocols for hazardous waste and animal testing (if applicable).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.